molecular formula C6H12N2S B12853899 1-Methylpyrrolidine-3-carbothioamide

1-Methylpyrrolidine-3-carbothioamide

Cat. No.: B12853899
M. Wt: 144.24 g/mol
InChI Key: GMCPWOVWCPYFFN-UHFFFAOYSA-N
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Description

1-Methylpyrrolidine-3-carbothioamide is a pyrrolidine derivative featuring a methyl group at the nitrogen (position 1) and a carbothioamide (-C(S)NH₂) group at the third carbon of the five-membered saturated ring. Below, we compare it with analogous compounds to highlight key structural, synthetic, and functional differences.

Properties

Molecular Formula

C6H12N2S

Molecular Weight

144.24 g/mol

IUPAC Name

1-methylpyrrolidine-3-carbothioamide

InChI

InChI=1S/C6H12N2S/c1-8-3-2-5(4-8)6(7)9/h5H,2-4H2,1H3,(H2,7,9)

InChI Key

GMCPWOVWCPYFFN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidine-3-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrolidine with thiocarbonyldiimidazole under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .

Industrial Production Methods: Industrial production of 1-methylpyrrolidine-3-carbothioamide often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through distillation, and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyrrolidine-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylpyrrolidine-3-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-methylpyrrolidine-3-carbothioamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes structural distinctions between 1-methylpyrrolidine-3-carbothioamide and related compounds:

Compound Name CAS Number Ring Type Substituent Positions Functional Groups Synthesis Method
1-Methylpyrrolidine-3-carbothioamide N/A Pyrrolidine N-Me (1), C-thioamide (3) Carbothioamide Likely from functionalized pyrrolidine derivatives
N-Methylpyrrolidine-1-carbothioamide N/A Pyrrolidine N-Me, thioamide at N (1) Carbothioamide Pyrrolidine + methyl isothiocyanate
6-(1-Pyrrolidinyl)-3-pyridinecarbothioamide 1016519-59-7 Pyridine Pyrrolidinyl (6), C-thioamide (3) Carbothioamide, pyrrolidinyl Not specified
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 Pyrrolidine 5-oxo, C-carboxylic acid (3) Ketone, carboxylic acid Not specified
Key Observations:

Positional Isomerism: The N-methylpyrrolidine-1-carbothioamide has the carbothioamide group attached directly to the nitrogen (position 1), enabling intramolecular N–H∙∙∙S hydrogen bonds that stabilize polymeric chains .

This contrasts with the saturated, flexible pyrrolidine ring in the target compound, which may improve conformational adaptability for biological target binding.

Functional Group Differences :

  • The carboxylic acid derivative (1-methyl-5-oxopyrrolidine-3-carboxylic acid) exhibits higher polarity and acidity (pKa ~4-5) compared to the thioamide group (pKa ~10-12), significantly altering its solubility and reactivity in physiological environments.

Functional Group Reactivity

  • Thioamide vs. Carboxylic Acid :
    • Thioamides are less acidic than carboxylic acids , making the target compound more stable under acidic conditions. The sulfur atom in the thioamide can participate in metal coordination, a property absent in the carboxylic acid derivative.

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